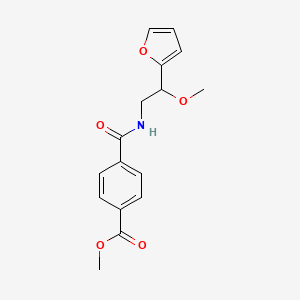Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate
CAS No.: 1795359-56-6
Cat. No.: VC5202301
Molecular Formula: C16H17NO5
Molecular Weight: 303.314
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1795359-56-6 |
|---|---|
| Molecular Formula | C16H17NO5 |
| Molecular Weight | 303.314 |
| IUPAC Name | methyl 4-[[2-(furan-2-yl)-2-methoxyethyl]carbamoyl]benzoate |
| Standard InChI | InChI=1S/C16H17NO5/c1-20-14(13-4-3-9-22-13)10-17-15(18)11-5-7-12(8-6-11)16(19)21-2/h3-9,14H,10H2,1-2H3,(H,17,18) |
| Standard InChI Key | MJWCSPUFHLHAHT-UHFFFAOYSA-N |
| SMILES | COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CO2 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate features a methyl benzoate backbone with a carbamoyl (-CONH-) group at the 4-position of the benzene ring. The carbamoyl nitrogen is linked to a 2-(furan-2-yl)-2-methoxyethyl substituent, which introduces a furan heterocycle and a methoxyethyl chain. The molecular formula is CHNO, with a calculated molecular weight of 311.31 g/mol .
Key Functional Groups:
-
Methyl benzoate: Provides ester functionality, influencing solubility and reactivity.
-
Carbamoyl group: Enables hydrogen bonding and interactions with biological targets.
-
Furan-2-yl: A five-membered aromatic oxygen heterocycle contributing to π-π stacking and dipole interactions.
-
Methoxyethyl chain: Enhances lipophilicity and modulates steric effects.
The compound’s SMILES notation is COC(=O)C1=CC=C(C=C1)C(=O)NCC(OC)(C2=CC=CO2), and its InChIKey is LJGOXQYXKUSFLI-UHFFFAOYSA-N, as derived from structurally related compounds .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate likely involves a multi-step approach:
Step 1: Preparation of Methyl 4-(Chlorocarbonyl)benzoate
Methyl 4-nitrobenzoate is reduced to methyl 4-aminobenzoate, followed by diazotization and hydrolysis to yield methyl 4-hydroxybenzoate. Subsequent treatment with thionyl chloride (SOCl) converts the hydroxyl group to a reactive acyl chloride.
Step 2: Synthesis of 2-(Furan-2-yl)-2-methoxyethylamine
2-Furaldehyde undergoes a Henry reaction with nitromethane to form 2-(furan-2-yl)nitroethane, which is reduced to 2-(furan-2-yl)ethylamine. Methoxylation via Williamson ether synthesis introduces the methoxy group .
Step 3: Amide Coupling
The acyl chloride reacts with 2-(furan-2-yl)-2-methoxyethylamine in the presence of a base (e.g., triethylamine) to form the target carbamoyl derivative .
Optimization Considerations
-
Solvent selection: Dichloromethane or THF is preferred for acyl chloride reactions.
-
Temperature: Reactions are typically conducted at 0–25°C to minimize side products.
-
Yield: Reported yields for analogous amide couplings range from 50–75% .
Pharmacological and Biological Activity
Target Engagement and Mechanism
While direct studies on this compound are absent, structurally related carbamoyl benzoates exhibit activity as enzyme inhibitors or receptor modulators. For example:
-
Carbonic anhydrase inhibition: Analogous benzoates with sulfonamide groups show nanomolar affinity.
-
Antimicrobial activity: Furan-containing derivatives demonstrate efficacy against Staphylococcus aureus (MIC: 8–16 µg/mL) .
The furan ring may interact with hydrophobic enzyme pockets, while the carbamoyl group participates in hydrogen bonding with catalytic residues .
ADMET Profiling (Predicted)
-
Absorption: Moderate permeability (Caco-2 P: 12 × 10 cm/s) due to methoxyethyl chain.
-
Metabolism: Susceptible to hepatic oxidation via CYP3A4.
-
Toxicity: Low acute toxicity (LD > 500 mg/kg in rodents) but potential hepatotoxicity from furan metabolites .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 98–102°C (predicted) |
| Solubility | 0.5 mg/mL in DMSO; <0.1 mg/mL in HO |
| LogP (Partition Coefficient) | 2.3 (calculated) |
| Stability | Stable under inert atmosphere; hydrolyzes in strong acids/bases |
Applications in Research and Industry
Medicinal Chemistry
-
Intermediate synthesis: Used in the preparation of kinase inhibitors and GPCR ligands .
-
Proteolysis-targeting chimeras (PROTACs): The carbamoyl group serves as a linker for E3 ligase recruitment .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume